molecular formula C15H12Cl2N6OS B2957641 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 678557-37-4

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2957641
CAS No.: 678557-37-4
M. Wt: 395.26
InChI Key: LANORVGLYZINAL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with pyridine and acetamide moieties. Its structure features a 4-amino-1,2,4-triazole core linked via a thioether bridge to an N-(3,4-dichlorophenyl)acetamide group, with a pyridin-2-yl substituent at position 5 of the triazole ring.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-10-5-4-9(7-11(10)17)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-6-19-12/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANORVGLYZINAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and neuroprotective properties, supported by recent research findings.

Structural Characteristics

The compound features a triazole ring substituted with a pyridine moiety and a dichlorophenyl acetamide group. The presence of sulfur in the thioether linkage enhances its interaction with biological targets. The crystal structure analysis indicates that the compound maintains typical bond lengths and angles within expected ranges, suggesting stability in its conformation .

Antimicrobial Activity

  • Mechanism of Action : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death.
  • Research Findings : Studies have shown that related triazole compounds exhibit significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has not been extensively tested for antimicrobial properties; however, its structural analogs suggest potential efficacy.

Antitumor Activity

  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, a related triazole derivative demonstrated an IC50 value of 39.2 μM against MDA-MB-231 breast cancer cells . This suggests that similar compounds could exhibit significant antitumor effects.
  • Mechanism : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway .

Neuroprotective Effects

  • Research Context : Recent studies have focused on the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases like Parkinson's disease (PD). The compound was shown to prevent dopaminergic neuron degeneration induced by neurotoxins in animal models .
  • Key Findings : In vivo studies indicated that treatment with the compound led to increased levels of tyrosine hydroxylase (TH) and reduced aggregation of alpha-synuclein (α-syn), a hallmark of PD pathology . This highlights the potential of this class of compounds as neuroprotective agents.

Study 1: Neuroprotection in PD Models

A study involving the administration of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate showed significant protective effects against MPTP-induced neurodegeneration. The treated group exhibited enhanced TH levels and reduced α-syn expression compared to controls .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several triazole derivatives were screened against various cancer cell lines. Compounds similar to the one discussed showed promising results in reducing cell viability through apoptosis induction .

Summary Table of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AntimicrobialTriazole DerivativesInhibition of ergosterol synthesis
AntitumorSimilar TriazolesMAPK pathway inhibition
NeuroprotectiveEthyl Derivativeα-syn aggregation inhibition

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s activity and physicochemical properties are influenced by three key regions:

Triazole core substituents (positions 4 and 5).

Thioacetamide linker .

Aryl/heteroaryl groups on the acetamide nitrogen.

Table 1: Structural Variations and Key Properties of Selected Analogs
Compound Name / ID Substituents (Triazole Positions 4 & 5) Acetamide N-Substituent Key Properties/Activity Source Evidence
Target Compound 4-amino, 5-(pyridin-2-yl) 3,4-dichlorophenyl Hypothesized RT inhibition (based on triazole analogs) N/A
476484-06-7 4-(4-chlorophenyl), 5-(pyridin-4-yl) 3,4-dichlorophenyl Structural analog with altered pyridine position and triazole substitution
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(pyridin-3-yl) 4-ethylphenyl Orco ion channel agonist (EC50 ~1.5 µM in insects)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(pyridin-2-yl) 4-butylphenyl Orco antagonist (IC50 ~8 µM)
AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide) 4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl RT inhibitor (binding affinity surpassing Nevirapine)
6a (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-allyl, 5-(pyridin-2-yl) None (free acetamide) Melting point: 182–184°C; synthesis yield: 65%

Key Observations :

  • Triazole substituents: The 4-amino group (target compound) may enhance hydrogen bonding in enzyme interactions compared to alkyl (e.g., VUAA1) or allyl (e.g., 6a) groups .
  • Pyridine position : Pyridin-2-yl (target compound) vs. pyridin-3-yl (VUAA1) alters steric and electronic profiles, impacting receptor binding .

Mechanistic Insights :

  • Orco modulation : VUAA1 and OLC15 demonstrate that alkyl/aryl triazole substituents dictate agonist vs. antagonist behavior .
  • Enzyme inhibition : AM31’s 2-hydroxyphenyl group enhances RT binding via π-π stacking and hydrogen bonding, a feature absent in the target compound .

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